5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide
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Overview
Description
AS1468240 is a factor Xa inhibitor with significant oral anticoagulant activity.
Scientific Research Applications
Anticoagulant Agent in Therapeutic Drugs
5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide, identified as AS1468240, has been researched as a potent factor Xa inhibitor. It exhibits significant oral anticoagulant activity, making it a promising candidate for the treatment and prevention of arterial and venous thrombosis (Ishihara, Koga, Iwatsuki, & Hirayama, 2015).
Serotonin-3 Receptor Antagonists
This compound has been part of a study focused on synthesizing 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which are potent serotonin-3 (5-HT3) receptor antagonists. These antagonists are significant in understanding and potentially treating conditions affected by serotonin regulation (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).
Anticonvulsant Agent Research
Research has been conducted on related compounds to evaluate their potential as anticonvulsants. While not directly involving 5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide, this research provides context on similar compounds' efficacy in seizure screening tests (Murthy & Knaus, 1999).
Dopamine D2 and Serotonin 5-HT3 Receptors Dual Antagonist
Studies involving benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid and their potential as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors provide insights into the therapeutic applications of these compounds in antiemetic treatments (Hirokawa, Harada, Yoshikawa, Yoshida, & Kato, 2002).
Crystallographic Studies and Structural Analysis
Crystallographic studies have been conducted on benzamide derivatives, including 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide. These studies help in understanding the molecular structure, which is crucial for designing more effective drugs (Mocilac, Farrell, Lough, Jelsch, & Gallagher, 2018).
properties
CAS RN |
365462-61-9 |
---|---|
Product Name |
5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide |
Molecular Formula |
C25H25Cl2N5O3 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
5-chloro-N-(5-chloropyridin-2-yl)-3-hydroxy-2-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C25H25Cl2N5O3/c1-31-9-2-10-32(12-11-31)19-6-3-16(4-7-19)24(34)30-23-20(13-18(27)14-21(23)33)25(35)29-22-8-5-17(26)15-28-22/h3-8,13-15,33H,2,9-12H2,1H3,(H,30,34)(H,28,29,35) |
InChI Key |
NPXOVTDQSPOCHS-UHFFFAOYSA-N |
SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3O)Cl)C(=O)NC4=NC=C(C=C4)Cl |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3O)Cl)C(=O)NC4=NC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AS1468240; AS-1468240; AS 1468240; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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